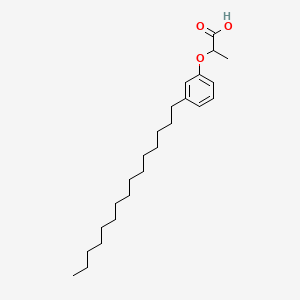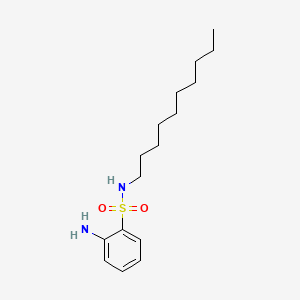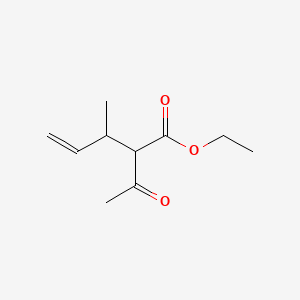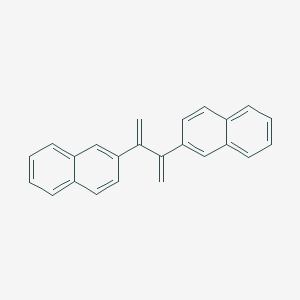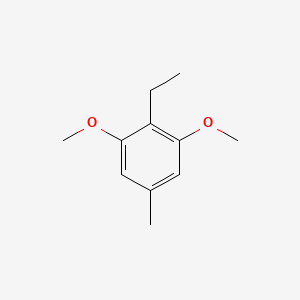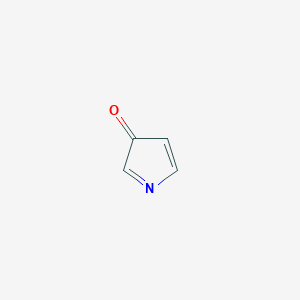
3H-Pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrol-3-one is a heterocyclic compound that belongs to the pyrrole family. It is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the third position. This compound is of significant interest due to its diverse biological activities and its presence in various natural products and synthetic derivatives .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones.
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, yielding N-substituted pyrroles.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of palladium and gold salts in ring-closure reactions and the aminolysis of chloroenaminines are also notable methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrrolone N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, forming various N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are common reagents for substitution reactions.
Major Products:
Oxidation: Pyrrolone N-oxides.
Reduction: Dihydro-3H-pyrrol-3-one derivatives.
Substitution: N-substituted pyrroles.
科学的研究の応用
3H-Pyrrol-3-one and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands for the design of metal complex nanocatalysts.
Biology: Exhibits pronounced anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Industry: Used as flame retardants and in the synthesis of functional materials.
作用機序
The mechanism of action of 3H-Pyrrol-3-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: It can inhibit protein kinases and topoisomerase II, leading to the suppression of cancer cell proliferation.
Antiviral Activity: Inhibits reverse transcriptase and cellular DNA polymerases, disrupting viral replication.
Antimalarial Activity: Interferes with the metabolic pathways of the malaria parasite.
類似化合物との比較
Pyrrole: A five-membered ring with one nitrogen atom, but without the carbonyl group at the third position.
Pyrrolidine: A saturated analog of pyrrole, lacking the aromaticity.
Uniqueness: 3H-Pyrrol-3-one is unique due to its carbonyl group at the third position, which significantly influences its reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and contributes to its diverse applications in various fields .
特性
CAS番号 |
38738-68-0 |
|---|---|
分子式 |
C4H3NO |
分子量 |
81.07 g/mol |
IUPAC名 |
pyrrol-3-one |
InChI |
InChI=1S/C4H3NO/c6-4-1-2-5-3-4/h1-3H |
InChIキー |
INTJZENRAYCATA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
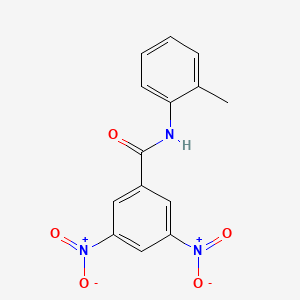
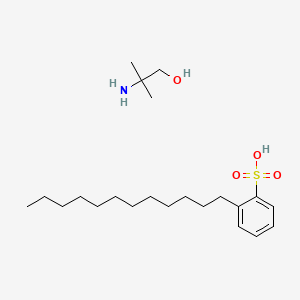
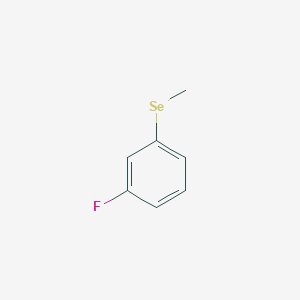
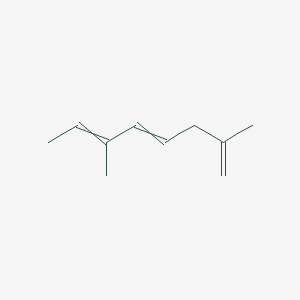
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)

![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
